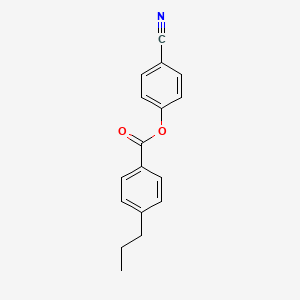

4-Cyanophenyl 4-propylbenzoate

Description

BenchChem offers high-quality 4-Cyanophenyl 4-propylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyanophenyl 4-propylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-cyanophenyl) 4-propylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-3-13-4-8-15(9-5-13)17(19)20-16-10-6-14(12-18)7-11-16/h4-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTWNVKZQMMLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343495 | |

| Record name | 4-Cyanophenyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56131-49-8 | |

| Record name | Benzoic acid, 4-propyl-, 4-cyanophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56131-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ME3N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Cyanophenyl 4-propylbenzoate

Abstract: This technical guide provides a comprehensive overview of the physical properties of 4-Cyanophenyl 4-propylbenzoate (CAS 56131-49-8), a key intermediate in the field of liquid crystal materials. This document is intended for researchers, scientists, and professionals in materials science and drug development. It details the molecular and physicochemical properties, with a significant focus on its liquid crystalline nature. Furthermore, this guide outlines the fundamental experimental methodologies employed for the characterization of such materials, ensuring a blend of theoretical understanding and practical application.

Introduction: The Significance of Cyanophenyl Benzoates

4-Cyanophenyl 4-propylbenzoate belongs to a class of organic molecules known as cyanophenyl benzoates. These compounds are structurally characterized by a rigid core composed of two phenyl rings linked by an ester group, a flexible alkyl tail (in this case, a propyl group), and a highly polar terminal cyano (-C≡N) group. This specific molecular architecture, featuring a blend of rigidity and flexibility along with a strong dipole moment, makes these materials prime candidates for exhibiting liquid crystalline phases.[1] The ability to exist in a state between a conventional liquid and a solid crystal, known as a mesophase, is central to their application in display technologies and other optoelectronic devices. Understanding the precise physical properties of 4-Cyanophenyl 4-propylbenzoate is therefore crucial for designing and fabricating advanced materials with tailored performance characteristics.

Molecular and Chemical Identity

The foundational step in characterizing any material is to establish its precise molecular and chemical identity. The structural integrity and purity of 4-Cyanophenyl 4-propylbenzoate are paramount for the reproducibility of its physical property measurements.

The molecule consists of a 4-propylbenzoyl group ester-linked to a 4-cyanophenol. The terminal cyano group introduces a strong dipole moment, which is a key factor in the formation of the liquid crystal phases due to strong dipole-dipole interactions that favor parallel molecular alignment.[1] The propyl tail provides the necessary flexibility to disrupt perfect crystalline packing, allowing the material to exist in a liquid crystal state over a functional temperature range.[1]

Caption: Chemical structure of 4-Cyanophenyl 4-propylbenzoate.

Tabulated Physicochemical Properties

A summary of the core physical and chemical properties of 4-Cyanophenyl 4-propylbenzoate is presented below. These values are essential for handling, formulation, and theoretical modeling of the material.

| Property | Value | Source(s) |

| CAS Number | 56131-49-8 | [1] |

| Molecular Formula | C₁₇H₁₅NO₂ | N/A |

| Molecular Weight | 265.31 g/mol | N/A |

| Appearance | White crystalline solid | N/A |

| Melting Point | 101-103 °C | N/A |

| Boiling Point | 430.6 °C at 760 mmHg | N/A |

| Density | 1.16 g/cm³ | N/A |

| Water Solubility | No information available | N/A |

Liquid Crystalline Behavior

The most significant characteristic of 4-Cyanophenyl 4-propylbenzoate is its ability to form a nematic liquid crystal phase. This phase is characterized by molecules that have lost their positional order (like a liquid) but maintain a degree of long-range orientational order, with their long axes aligning, on average, along a preferred direction known as the director.

Crystallographic and Conformational Analysis

In its solid state, 4-Cyanophenyl 4-propylbenzoate exists as a crystalline material. While a specific crystal structure determination for this exact compound is not publicly available, studies on homologous compounds, such as 4'-Cyanophenyl-4-n-pentylbenzoate, have been performed using X-ray diffraction. These studies reveal that the molecules typically adopt a stretched, elongated conformation in the crystal lattice. The molecules are often packed in an approximate parallel imbricated (overlapping) mode. This packing arrangement is a precursor to the orientational order observed in the nematic phase. The planarity of the phenyl rings and the ester group, along with the conformation of the alkyl chain, are key determinants of the overall molecular shape and packing efficiency, which in turn influence the melting point and the stability of the liquid crystal phase.

Methodologies for Physical Characterization

The accurate determination of the physical properties of liquid crystalline materials relies on a suite of specialized analytical techniques. The causality behind the choice of these experiments is to probe the energetic changes associated with phase transitions and to elucidate the structural order at a molecular level.

Differential Scanning Calorimetry (DSC)

Principle: DSC is the cornerstone technique for studying the thermodynamics of phase transitions in liquid crystals.[3] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic and exothermic transitions, such as melting (solid to liquid or crystal to mesophase) and clearing (mesophase to isotropic liquid), are detected as peaks or shifts in the baseline of the DSC thermogram.

Experimental Protocol:

-

Sample Preparation: A small quantity of the high-purity 4-Cyanophenyl 4-propylbenzoate sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium, prior to the analysis.[4]

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle under an inert nitrogen atmosphere (e.g., at a rate of 10 °C/min).[4][5] An initial heating scan reveals the transition temperatures. A subsequent cooling scan and a second heating scan are crucial for observing monotropic (appearing only on cooling) or enantiotropic (appearing on heating and cooling) phases and for ensuring the thermal history of the sample is normalized.

-

Data Analysis: The onset temperature of a peak is typically taken as the transition temperature (e.g., melting point, clearing point). The area under the peak is integrated to determine the enthalpy of the transition (ΔH), which provides a measure of the energy change associated with the phase change.

Caption: Workflow for DSC analysis of phase transitions.

X-ray Diffraction (XRD)

Principle: Single-crystal XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline solid state. For liquid crystals, powder XRD and temperature-controlled diffraction techniques are also used to study the degree of order and intermolecular distances in the various mesophases.

Experimental Protocol (Single-Crystal XRD):

-

Crystal Growth: High-quality single crystals of 4-Cyanophenyl 4-propylbenzoate are grown, typically by slow evaporation from a suitable solvent.[6]

-

Data Collection: The crystal is mounted on a goniometer in an X-ray diffractometer. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.[6]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and details of the intermolecular interactions and crystal packing.[7]

Synthesis and Purity

The physical properties of a material are intrinsically linked to its purity. The synthesis of 4-Cyanophenyl 4-propylbenzoate typically involves an esterification reaction between 4-propylbenzoyl chloride and 4-cyanophenol. The purity of the final product is critical, as even small amounts of impurities can significantly depress the melting point and alter the transition temperatures of the liquid crystal phases.

Caption: Generalized synthesis pathway for 4-Cyanophenyl 4-propylbenzoate.

Conclusion

4-Cyanophenyl 4-propylbenzoate is a calamitic (rod-shaped) molecule with a well-defined set of physical properties that make it a valuable component in the formulation of nematic liquid crystal mixtures. Its defining characteristics include a stable crystalline form at room temperature and the formation of a nematic mesophase upon heating, driven by its unique molecular structure comprising a rigid aromatic core, a flexible alkyl chain, and a polar cyano terminus. The precise characterization of its transition temperatures and enthalpies, primarily through Differential Scanning Calorimetry, is essential for its application in technologies such as liquid crystal displays. This guide has provided a foundational understanding of these properties and the standard methodologies used for their determination, offering a self-validating framework for researchers in the field.

References

- Sasaki, M., Takeuchi, K., Sato, H., & Takatsu, H. (1984). Synthesis and Some Properties of 3-Fluoro-4-Cyanophenyl 4′-n-alkylbenzoates. Molecular Crystals and Liquid Crystals, 109(1-4), 169-180.

-

Crowley, M. F., & Canham, M. (2018). Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Journal of Forensic, Legal & Investigative Sciences, 4(1). Retrieved from [Link]

-

Wikipedia. (2023). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

- Baumeister, U., Hartung, H., & Jaskólski, M. (1982). The Crystal and Molecular Structure of 4'-Cyanophenyl-4-n-Pentylbenzoate. Molecular Crystals and Liquid Crystals, 88(1-4), 167-181.

-

de Oliveira, V. M., et al. (2015). Thermal and spectroscopic studies of the antioxidant food additive propyl gallate. Food Chemistry, 182, 138-145. Retrieved from [Link]

- Woo, E. M., et al. (2021). A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. Iranian Polymer Journal, 10(1), 1-8.

-

Zhou, Y., et al. (2010). Propyl 4-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o485. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. (a) 4-cyanophenyl-4′-(6-propenoyloxyhexanoxyl) benzoate; (b) 2-hydroxyethyl acrylate. Retrieved from [Link]

-

Ramos, M. L., et al. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Crystals, 13(7), 1083. Retrieved from [Link]

-

Woo, E. M., et al. (2021). A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. ResearchGate. Retrieved from [Link]

-

Schmidt, M. U., et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(4), M1011. Retrieved from [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. avensonline.org [avensonline.org]

- 5. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]

- 6. Propyl 4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and X-ray Crystal Structure of N’-Cyano-N,N’-dimethyl-4-nitrobenzohydrazide [mdpi.com]

Methodological & Application

Application Notes and Protocols for 4-Cyanophenyl 4-propylbenzoate as a Nematic Liquid Crystal Intermediate

Introduction: The Strategic Role of 4-Cyanophenyl 4-propylbenzoate in Nematic Liquid Crystal Formulations

4-Cyanophenyl 4-propylbenzoate is a calamitic (rod-shaped) liquid crystal intermediate that plays a pivotal role in the formulation of nematic liquid crystal mixtures for a wide array of electro-optical applications, most notably in liquid crystal displays (LCDs). Its molecular architecture is meticulously designed to induce and stabilize the nematic mesophase, a state of matter where molecules exhibit long-range orientational order but lack positional order. This unique combination of properties allows for the manipulation of light, which is the fundamental principle behind LCD technology.

The significance of 4-cyanophenyl 4-propylbenzoate stems from its distinct structural features: a rigid core, a flexible alkyl tail, and a highly polar terminal group.[1] The central biphenyl benzoate core provides the necessary rigidity for the molecule to align along a common director.[1] The 4-propyl tail introduces a degree of flexibility that helps to disrupt perfect crystalline packing, thereby enabling the material to exist in a liquid crystalline state over a practical temperature range.[1] Critically, the terminal cyano (-C≡N) group imparts a strong dipole moment, leading to a high positive dielectric anisotropy (Δε).[1] This property is paramount for controlling the orientation of the liquid crystal molecules with an applied electric field, a prerequisite for the operation of twisted nematic (TN) and other display modes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of 4-cyanophenyl 4-propylbenzoate as a high-performance nematic liquid crystal intermediate.

Physicochemical Properties and Key Performance Metrics

A thorough understanding of the physical and chemical properties of 4-cyanophenyl 4-propylbenzoate is essential for its effective utilization in liquid crystal formulations. The following table summarizes its key characteristics.

| Property | Value | Significance in Liquid Crystal Formulations |

| Chemical Name | 4-Cyanophenyl 4-propylbenzoate | IUPAC nomenclature for unambiguous identification. |

| CAS Number | 56131-49-8 | Unique identifier for chemical substance registration. |

| Molecular Formula | C₁₇H₁₅NO₂ | Defines the elemental composition of the molecule. |

| Molecular Weight | 265.31 g/mol | Important for stoichiometric calculations in synthesis and mixture formulation. |

| Appearance | White crystalline solid | Indicates the physical state and purity at room temperature. |

| Melting Point | 101-103 °C | The temperature at which the solid transitions to the liquid or liquid crystalline phase. |

| Clearing Point | Data not available in search results | The temperature at which the liquid crystal transitions to an isotropic liquid. A critical parameter for defining the nematic range. |

| Dielectric Anisotropy (Δε) | Positive | A strong positive Δε is crucial for low-voltage switching in many LCD modes. |

Synthesis of 4-Cyanophenyl 4-propylbenzoate: A Two-Step Approach

The synthesis of 4-cyanophenyl 4-propylbenzoate is typically achieved through a two-step process: the preparation of 4-propylbenzoyl chloride from 4-propylbenzoic acid, followed by the esterification of 4-cyanophenol with the synthesized acid chloride.

Logical Workflow for Synthesis

Caption: Synthesis workflow for 4-Cyanophenyl 4-propylbenzoate.

Protocol 1: Preparation of 4-Propylbenzoyl Chloride

This protocol details the conversion of 4-propylbenzoic acid to its corresponding acid chloride, a more reactive intermediate for the subsequent esterification.

Materials and Reagents:

-

4-Propylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene

-

Round-bottom flask with reflux condenser and gas trap

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.

-

Reagent Addition: To the flask, add 4-propylbenzoic acid and an excess of thionyl chloride (approximately 1.5-2 molar equivalents). A dry, inert solvent such as toluene can be used to facilitate the reaction, although the reaction can also be performed neat.

-

Reaction Conditions: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) using a heating mantle. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 4-propylbenzoyl chloride can be purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride and helps to drive the reaction to completion.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Gas Trap: The gas trap is a critical safety measure to neutralize the corrosive and toxic gases (HCl and SO₂) produced during the reaction.

Protocol 2: Esterification of 4-Cyanophenol with 4-Propylbenzoyl Chloride

This protocol describes the final step in the synthesis, where the acid chloride is reacted with 4-cyanophenol to form the desired ester.

Materials and Reagents:

-

4-Propylbenzoyl chloride

-

4-Cyanophenol

-

Dry pyridine or triethylamine

-

Dry dichloromethane (DCM) or other inert solvent

-

Round-bottom flask with a magnetic stirrer and dropping funnel

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, dissolve 4-cyanophenol and a slight excess of dry pyridine (acting as a catalyst and HCl scavenger) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Dissolve 4-propylbenzoyl chloride in a minimal amount of dry dichloromethane and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred 4-cyanophenol solution over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting materials.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution (to remove any unreacted acid chloride and pyridinium hydrochloride), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-cyanophenyl 4-propylbenzoate.

-

Causality Behind Experimental Choices:

-

Pyridine/Triethylamine: These organic bases act as catalysts and also neutralize the hydrochloric acid produced during the esterification, preventing potential side reactions and driving the equilibrium towards the product.

-

Low-Temperature Addition: The dropwise addition of the acid chloride at low temperatures helps to control the exothermic reaction and minimize the formation of byproducts.

-

Aqueous Work-up: The series of washes with aqueous solutions is essential to remove impurities, including the base, its salt, and any remaining starting materials.

Purification and Characterization

The purity of 4-cyanophenyl 4-propylbenzoate is critical for its performance in liquid crystal mixtures. The primary method for purification is recrystallization.

Protocol 3: Purification by Recrystallization

Materials and Reagents:

-

Crude 4-cyanophenyl 4-propylbenzoate

-

Ethanol or a mixture of ethanol and water

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of many aryl benzoates. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. A mixed solvent system, such as ethanol/water, can also be effective.[2]

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[3] Subsequently, cool the flask in an ice bath to maximize the yield of the crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Characterization Techniques

The identity and purity of the synthesized 4-cyanophenyl 4-propylbenzoate should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N stretch, C=O stretch of the ester).

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting and clearing points) and their associated enthalpies.

-

Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and confirm the nematic phase.

Application in Nematic Liquid Crystal Mixtures

4-Cyanophenyl 4-propylbenzoate is rarely used as a single-component liquid crystal due to its relatively high melting point and potentially narrow nematic range. Its primary application is as a component in eutectic mixtures.

Formulation Strategy

The addition of 4-cyanophenyl 4-propylbenzoate to a nematic liquid crystal mixture can significantly enhance its properties. Formulators can create high-stability liquid crystal materials that maintain their nematic state over a broad temperature range by carefully combining it with other intermediates.[1]

Logical Relationship of Properties

Sources

Application Note: Interpreting the DSC Thermogram of 4-Cyanophenyl 4-propylbenzoate for Phase Transition Analysis

Introduction: The Significance of Phase Behavior in Liquid Crystal Applications

4-Cyanophenyl 4-propylbenzoate is a calamitic (rod-shaped) liquid crystal, a class of materials pivotal to the advancement of display technologies and with emerging applications in drug delivery and biosensing. The functionality of this molecule is intrinsically linked to its thermal behavior, specifically its transitions between solid (crystalline), liquid crystalline (nematic), and isotropic liquid phases. The rod-like structure, featuring a rigid biphenyl benzoate core, a flexible propyl tail, and a polar cyano group, dictates the delicate balance of intermolecular forces that govern these phase transitions.[1] Understanding the precise temperatures and energy changes associated with these transitions is paramount for formulating liquid crystal mixtures with desired operating temperature ranges and electro-optical properties.[1]

Differential Scanning Calorimetry (DSC) is an indispensable analytical technique for elucidating the thermodynamic properties of such materials.[2] It provides quantitative data on transition temperatures and their associated enthalpy changes, offering a detailed fingerprint of a material's phase behavior.[3] This application note serves as a comprehensive guide to interpreting the DSC thermogram of 4-Cyanophenyl 4-propylbenzoate, providing a foundational understanding for researchers in materials science and pharmaceutical development.

The Principle of Differential Scanning Calorimetry (DSC) in Liquid Crystal Analysis

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[4] Both the sample and reference are subjected to a controlled temperature program. When the sample undergoes a phase transition, it absorbs (endothermic) or releases (exothermic) heat, resulting in a detectable change in the heat flow relative to the reference.[5] This change is recorded as a peak or a step-change in the DSC thermogram.

For a thermotropic liquid crystal like 4-Cyanophenyl 4-propylbenzoate, the key events observed in a DSC scan are:

-

Melting Transition (Crystal → Nematic or Isotropic): This is a first-order transition characterized by a sharp endothermic peak upon heating. It represents the energy required to break the long-range positional and orientational order of the crystalline lattice.

-

Nematic to Isotropic Transition (Clearing Point): This is also a first-order transition, but it is typically associated with a much smaller enthalpy change than melting.[3] It appears as a smaller, sharp endothermic peak and signifies the loss of long-range orientational order of the nematic phase to the disordered isotropic liquid.

-

Crystallization: Upon cooling from the isotropic liquid, the reverse transitions occur. Crystallization is an exothermic process and appears as a sharp peak. Supercooling, where crystallization occurs at a lower temperature than melting, is a common phenomenon.[6]

-

Isotropic to Nematic Transition: This exothermic transition upon cooling corresponds to the formation of the liquid crystalline phase from the isotropic liquid.

The choice of experimental parameters, such as heating and cooling rates, is critical. A typical rate for liquid crystal analysis is 5-10 °C/min. Slower rates can provide better resolution of closely spaced transitions, while faster rates can enhance the detection of weak transitions. A second heating cycle is often performed to erase the sample's prior thermal history and observe its intrinsic thermal behavior.[7]

Experimental Protocol: Obtaining a DSC Thermogram of 4-Cyanophenyl 4-propylbenzoate

This protocol outlines the steps for obtaining a reliable DSC thermogram for 4-Cyanophenyl 4-propylbenzoate.

Materials and Equipment:

-

4-Cyanophenyl 4-propylbenzoate (CAS 56131-49-8)[8]

-

Differential Scanning Calorimeter (DSC) with a cooling system

-

Aluminum DSC pans and lids

-

Microbalance (accurate to ±0.01 mg)

-

Crimping press for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of 4-Cyanophenyl 4-propylbenzoate into an aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan using a crimping press. This is crucial to prevent any sample loss through sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

-

First Heating Scan: Heat the sample from the starting temperature to a point well above its expected clearing point (e.g., 100 °C) at a controlled rate of 10 °C/min.

-

Isothermal Hold: Hold the sample at the upper temperature for 2-5 minutes to ensure complete melting and erasure of thermal history.

-

Cooling Scan: Cool the sample back to the starting temperature at the same rate (10 °C/min).

-

Second Heating Scan: Heat the sample again under the same conditions as the first heating scan.

-

-

Data Acquisition: Record the heat flow as a function of temperature throughout the thermal program.

Experimental Workflow Diagram

Caption: Workflow for DSC analysis of 4-Cyanophenyl 4-propylbenzoate.

Interpreting the DSC Thermogram of 4-Cyanophenyl 4-propylbenzoate

The DSC thermogram provides a wealth of information about the phase transitions of 4-Cyanophenyl 4-propylbenzoate. The analysis focuses on the second heating scan for a clear representation of the material's intrinsic properties.

Expected Phase Transitions and Their Appearance

Based on data from analogous compounds, the following transitions are anticipated for 4-Cyanophenyl 4-propylbenzoate:

-

Melting (Crystal to Nematic): A sharp, significant endothermic peak will be observed. For structurally similar cyanophenyl benzoate derivatives, melting temperatures can vary, but a reasonable estimate would be in the range of 40-70°C.[6][9] The enthalpy of this transition (ΔHm) will be the largest of the observed transitions, reflecting the substantial energy required to disrupt the crystal lattice.

-

Nematic to Isotropic (Clearing): A smaller, sharp endothermic peak will appear at a higher temperature than melting. This represents the clearing point (Tc). The enthalpy of this transition (ΔHNI) is characteristically low for nematic to isotropic transitions, often an order of magnitude smaller than the enthalpy of fusion.[3] For related compounds, clearing points are often observed in the range of 50-80°C.

The cooling curve will show the corresponding exothermic peaks for the isotropic to nematic transition and the nematic to crystal (crystallization) transition. It is common for the crystallization peak to appear at a lower temperature than the melting peak, a phenomenon known as supercooling.[6]

Phase Transition Sequence Diagram

Caption: Phase transition sequence for 4-Cyanophenyl 4-propylbenzoate.

Quantitative Analysis of the Thermogram

| Parameter | Symbol | Typical Range (Estimated) | Significance |

| Melting Temperature | Tm | 40 - 70 °C | Onset of the solid to liquid crystal transition. |

| Clearing Temperature | Tc | 50 - 80 °C | Temperature of the nematic to isotropic liquid transition.[10] |

| Nematic Range | ΔTN | Tc - Tm | The temperature window in which the material exhibits liquid crystalline properties. |

| Enthalpy of Fusion | ΔHm | 15 - 30 kJ/mol | Energy required to melt the crystal lattice; indicates the degree of crystalline order. |

| Enthalpy of N-I Transition | ΔHNI | 0.2 - 1.0 kJ/mol | Energy associated with the loss of orientational order; a key parameter in liquid crystal theory.[10] |

Note: The typical ranges are estimates based on data for structurally similar compounds and should be confirmed by experimental measurement.

Trustworthiness and Self-Validation of the Protocol

The reliability of the DSC data is ensured through several key practices:

-

Instrument Calibration: The DSC instrument should be calibrated for temperature and enthalpy using certified standards (e.g., indium) before the analysis.

-

Reproducibility: Running the experiment in duplicate or triplicate will confirm the reproducibility of the transition temperatures and enthalpies.

-

Second Heating Run: Comparing the first and second heating scans helps to distinguish intrinsic material properties from effects of thermal history.[7] The second heating run should provide a cleaner, more reproducible thermogram.

-

Correlation with Other Techniques: The transition temperatures identified by DSC should be corroborated with observations from Polarized Optical Microscopy (POM), which allows for visual identification of the different phase textures.[2][11]

Conclusion

The interpretation of the DSC thermogram of 4-Cyanophenyl 4-propylbenzoate provides critical insights into its phase behavior, which is fundamental to its application in advanced materials. By carefully performing the DSC experiment and analyzing the resulting thermogram, researchers can quantitatively determine the melting point, clearing point, nematic range, and the enthalpies of these transitions. This information is essential for the rational design and quality control of liquid crystal-based technologies, from high-performance displays to innovative drug delivery systems.

References

-

Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. (2008). ResearchGate. [Link]

-

Synthesis and Some Properties of 3-Fluoro-4-Cyanophenyl 4′-n-alkylbenzoates. (1984). Molecular Crystals and Liquid Crystals. [Link]

-

DSC thermogram of liquid crystal (6). ResearchGate. [Link]

- Biphenyl based liquid crystal compositions.

-

Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (2014). Molecules. [Link]

-

Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. (2023). MDPI. [Link]

-

Component 2: 4-cyanophenyl 4-n-heptyl benzoate (CPHB). ResearchGate. [Link]

-

Various techniques have been used to characterize liquid crystals. NIPAP. [Link]

-

Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo. [Link]

-

Magnetic field dependence of the nematic-isotropic transition temperature. Sci-Hub. [Link]

-

Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. (2023). Authorea. [Link]

-

Relationship between the nematic−isotropic transition temperature and... ResearchGate. [Link]

-

temperature effects on the ftir spectra of nematic liquid crystals. ResearchGate. [Link]

-

Interpreting DSC Data. UCSB MRL. [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. everant.org [everant.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. B22471.03 [thermofisher.com]

- 7. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]

- 8. scbt.com [scbt.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Cyanophenyl 4-propylbenzoate

Welcome to the technical support center for the purification of crude 4-Cyanophenyl 4-propylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a high-purity product. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

Understanding the Chemistry: Synthesis and Common Impurities

4-Cyanophenyl 4-propylbenzoate is typically synthesized via the esterification of 4-propylbenzoyl chloride with 4-cyanophenol in the presence of a base, such as pyridine or triethylamine.[1][2][3][4] This reaction is generally efficient, but the crude product is often contaminated with unreacted starting materials and byproducts.

Typical Impurities:

-

Unreacted 4-propylbenzoic acid: Arises from the hydrolysis of 4-propylbenzoyl chloride or incomplete conversion during the acid chloride formation from 4-propylbenzoic acid.

-

Unreacted 4-cyanophenol: A starting material that may be present if the reaction does not go to completion.[5][6]

-

Base (e.g., Pyridine or Triethylamine): Used to scavenge the HCl produced during the esterification.

-

Side-products from the preparation of 4-propylbenzoyl chloride: Depending on the reagent used (e.g., thionyl chloride, oxalyl chloride), various impurities can be introduced.

The purification strategy, therefore, must effectively remove these polar and potentially reactive species from the less polar desired ester product.

Troubleshooting and FAQs

Here we address common questions and issues encountered during the purification of 4-Cyanophenyl 4-propylbenzoate.

Recrystallization

Q1: My crude product is an oil and won't solidify. How can I proceed with recrystallization?

A1: "Oiling out" is a common problem, especially when the melting point of the compound is low or when significant impurities are present.[7]

-

Initial Workup: Before attempting recrystallization, it's crucial to perform an aqueous workup of your crude reaction mixture. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any residual amine base, followed by a dilute base (e.g., 5% NaHCO₃ solution) to remove unreacted 4-propylbenzoic acid, and finally with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate it under reduced pressure. This pre-purification step can significantly reduce impurities that inhibit crystallization.

-

Solvent Choice: If the product still oils out, your choice of recrystallization solvent may be suboptimal. The ideal solvent should dissolve the compound when hot but not when cold.[8][9] For a moderately polar compound like 4-Cyanophenyl 4-propylbenzoate, consider solvents like ethanol, isopropanol, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate.

-

Inducing Crystallization: If the purified oil still resists crystallization, try scratching the inside of the flask with a glass rod at the liquid-air interface. Seeding the oil with a tiny crystal of pure product (if available) can also initiate crystallization.

Q2: I'm getting very low recovery after recrystallization. What can I do to improve the yield?

A2: Low recovery is often due to using too much solvent or premature filtration.

-

Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product. Adding excessive solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.[10]

-

Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Rapid cooling in an ice bath can lead to the formation of small, impure crystals and trap impurities. Once the solution has reached room temperature and crystal formation has ceased, then you can place it in an ice bath to maximize recovery.

-

Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away adhering impurities without dissolving a significant amount of the product.

Q3: My recrystallized product is still not pure. What went wrong?

A3: This could be due to several factors:

-

Inappropriate Solvent: The chosen solvent may not be effectively differentiating between your product and the impurities at different temperatures. It might be dissolving the impurities along with the product, and they are co-crystallizing upon cooling.

-

Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[11] Ensure slow cooling to allow for the formation of well-ordered, pure crystals.

-

Insufficient Washing: The collected crystals might not have been washed thoroughly enough, leaving behind mother liquor containing impurities on the surface.

If recrystallization alone is insufficient, a multi-step purification approach involving column chromatography followed by recrystallization is recommended.

Column Chromatography

Q1: What is a good starting point for a mobile phase to purify 4-Cyanophenyl 4-propylbenzoate on a silica gel column?

A1: 4-Cyanophenyl 4-propylbenzoate is a moderately polar compound. A good starting point for the mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[12]

-

Initial Eluent System: A common starting point is a gradient of ethyl acetate in hexanes, for example, starting with 5% ethyl acetate in hexanes and gradually increasing the polarity to 10-20% ethyl acetate.

-

TLC Analysis: Before running a large-scale column, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give a retention factor (Rf) of around 0.3 for the desired product.

Q2: My compounds are co-eluting or the separation is very poor. How can I improve the resolution?

A2: Poor separation can be addressed by several strategies:

-

Optimize the Mobile Phase: If the compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., use a lower percentage of ethyl acetate). If they are moving too slowly (low Rf), increase the polarity.

-

Use a Different Solvent System: Sometimes, changing one of the solvents in the mobile phase can significantly alter the selectivity of the separation. For example, replacing ethyl acetate with dichloromethane might provide a different elution order or better separation.

-

Column Packing and Dimensions: Ensure the silica gel is packed uniformly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide one.

-

Sample Loading: Load the crude sample onto the column in a minimal amount of solvent. Using too much solvent to load the sample will broaden the initial band and lead to poor separation.

Q3: I see streaks or tailing of my spots on the TLC plate and the column. What is the cause?

A3: Tailing is often a sign of interactions between the compound and the stationary phase, or overloading.

-

Acidic/Basic Impurities: If your crude product contains acidic or basic impurities, they can interact strongly with the slightly acidic silica gel, causing tailing. The initial aqueous workup mentioned in the recrystallization section is crucial to remove these.

-

Overloading: Applying too much sample to the TLC plate or column can lead to tailing. Try spotting a more dilute solution on the TLC plate or loading less material onto the column.

-

Mobile Phase Modifiers: For particularly problematic tailing, adding a small amount (e.g., 0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve the peak shape. However, be mindful that this will require removal during solvent evaporation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes a starting crude material that is a solid or a semi-solid.

-

Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of the crude product in a minimal amount of a test solvent (e.g., ethanol) at room temperature. If it dissolves readily, the solvent is likely too good. If it is insoluble, heat the test tube in a warm water bath. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.

-

Dissolution: Place the crude 4-Cyanophenyl 4-propylbenzoate in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent (e.g., ethanol) and heat the mixture to boiling while stirring. Continue adding the hot solvent dropwise until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, cool the flask in an ice-water bath for at least 30 minutes to maximize the yield.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

-

Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

-

Purity Assessment: Determine the melting point of the dried crystals. Pure 4-Cyanophenyl 4-propylbenzoate has a reported melting point of 101-103°C. A sharp melting point within this range is a good indicator of high purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating the desired product from impurities with different polarities.

-

TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it in a series of solvent systems with varying polarities (e.g., 5%, 10%, 20% ethyl acetate in hexanes). Visualize the spots under UV light. The ideal eluent will give an Rf value of ~0.3 for the product and good separation from impurities.

-

Column Preparation: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica gel to the top of the prepared column.

-

Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. Collect fractions and monitor their composition by TLC.

-

Gradient Elution (Optional): If the impurities are well-separated from the product, you can gradually increase the polarity of the mobile phase to elute more polar compounds faster.

-

Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

-

Final Product Characterization: Assess the purity of the final product by melting point determination and/or other analytical techniques (e.g., NMR, GC-MS).

Visualizations

Diagram 1: General Purification Workflow

Caption: A general workflow for the purification of 4-Cyanophenyl 4-propylbenzoate.

Diagram 2: Troubleshooting Recrystallization

Caption: A troubleshooting guide for common issues in recrystallization.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅NO₂ | [4][11] |

| Molecular Weight | 265.31 g/mol | [4][11] |

| Melting Point | 101-103 °C | |

| Appearance | White crystalline solid |

| Recrystallization Solvent Polarity Spectrum |

| Non-Polar (Hexane, Heptane) - Likely poor solubility |

| Moderately Polar (Toluene, Dichloromethane, Ethyl Acetate) - Potential for single or mixed solvent systems |

| Polar (Ethanol, Methanol, Isopropanol) - Good candidates for single-solvent recrystallization |

| Very Polar (Water) - Likely insoluble, but can be used as an anti-solvent with a miscible polar solvent like ethanol. |

References

-

Sakamoto, T., et al. (2021). Inexpensive phosphoric acid (H3PO4) catalyzes a safe and simple acylation of alcohols with acid anhydrides. Journal of Organic Chemistry, 86(7), 5197-5212. [Link]

-

Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

-

Chromatography Online. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

-

Fersht, A. R., & Jencks, W. P. (1970). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Journal of the American Chemical Society, 92(18), 5432-5442. [Link]

-

Chem Help ASAP. (2019). synthesis of esters from acid chlorides. YouTube. [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

-

MDPI. (2023). A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. [Link]

-

Xavier University of Louisiana. (2022). Recrystallization. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

-

ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?[Link]

-

ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. [Link]

-

University of York. (n.d.). Problems with Recrystallisations. [Link]

- Google Patents. (n.d.).

-

Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

-

Chemguide. (n.d.). preparation of esters. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

-

ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

-

University of Wisconsin-Madison. (n.d.). Recrystallization 2. [Link]

-

ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?[Link]

-

University of California, Irvine. (n.d.). Recrystallization. [Link]

-

Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

-

ResearchGate. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

-

Jasperse, J. (n.d.). Recrystallization. [Link]

-

PubChem. (n.d.). 4-Cyanophenol. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 8. mt.com [mt.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

Understanding the chemical degradation pathways of 4-Cyanophenyl 4-propylbenzoate.

Welcome to the technical support center for 4-Cyanophenyl 4-propylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the chemical degradation of this liquid crystal compound. By explaining the causality behind experimental observations and providing validated protocols, we aim to ensure the integrity of your research and development processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-Cyanophenyl 4-propylbenzoate?

A1: 4-Cyanophenyl 4-propylbenzoate is susceptible to three primary degradation pathways:

-

Hydrolysis: Cleavage of the ester bond, accelerated by acidic or basic conditions, to yield 4-cyanophenol and 4-propylbenzoic acid. The nitrile group can also undergo hydrolysis to a carboxylic acid under more stringent conditions.

-

Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition, primarily through the cleavage of the ester linkage. This can proceed via free radical mechanisms.

-

Photodegradation: Exposure to ultraviolet (UV) light can induce degradation. The cyanophenyl and benzoate chromophores absorb UV radiation, which can lead to cleavage of the ester bond and other photochemical reactions.[1]

Q2: I am observing unexpected peaks in my HPLC analysis of a 4-Cyanophenyl 4-propylbenzoate sample. What could be the cause?

A2: Unexpected peaks in your chromatogram are likely due to the presence of degradation products. The identity of these degradants will depend on the storage and handling conditions of your sample. The most common culprits are the hydrolysis products: 4-cyanophenol and 4-propylbenzoic acid. To confirm this, you can co-inject your sample with commercially available standards of these two compounds. If the retention times match, you have identified your primary impurities.

Q3: How can I prevent the degradation of my 4-Cyanophenyl 4-propylbenzoate samples?

A3: To minimize degradation, it is crucial to control the environmental conditions during storage and handling:

-

Moisture: Store the compound in a tightly sealed container in a desiccator to protect it from atmospheric moisture, which can lead to hydrolysis.

-

pH: Avoid contact with acidic or basic solutions unless required for a specific experimental step. Ensure all glassware and solvents are neutral.

-

Temperature: Store the material at the recommended temperature, typically in a cool, dark place. Avoid prolonged exposure to high temperatures.

-

Light: Protect the sample from light, especially UV radiation, by using amber vials or storing it in a dark cabinet.

Troubleshooting Guides

Issue 1: Rapid Hydrolysis of the Ester Linkage

Symptom: A rapid decrease in the peak area of 4-Cyanophenyl 4-propylbenzoate and a corresponding increase in the peak areas of 4-cyanophenol and 4-propylbenzoic acid in your HPLC analysis.

Causality: The ester bond in 4-Cyanophenyl 4-propylbenzoate is susceptible to hydrolysis, a reaction that is catalyzed by the presence of acids or bases. Trace amounts of acidic or basic residues in your glassware, solvents, or reagents can significantly accelerate this process.

Troubleshooting Protocol:

-

Verify Solvent and Reagent Purity:

-

Use HPLC-grade solvents with low water content.

-

Ensure that any buffers or additives are freshly prepared and their pH is confirmed.

-

-

Glassware Preparation:

-

Thoroughly wash all glassware with a suitable laboratory detergent.

-

Rinse extensively with deionized water.

-

For highly sensitive experiments, consider a final rinse with a solvent appropriate for your analysis and dry thoroughly in an oven.

-

-

pH Control:

-

If your experimental conditions require a specific pH, use a well-characterized buffer system to maintain it.

-

Be aware that the pH of your sample may change over time, especially if it is not buffered.

-

Issue 2: Inconsistent Results in Thermal Stability Studies

Symptom: You are observing variable degradation rates and product profiles when subjecting 4-Cyanophenyl 4-propylbenzoate to thermal stress.

Causality: The thermal degradation of liquid crystals can be a complex process influenced by factors such as the presence of oxygen, impurities, and the heating rate. Inconsistent results often stem from a lack of precise control over the experimental atmosphere and temperature ramping.

Troubleshooting Protocol:

-

Control the Atmosphere:

-

Perform thermal degradation studies under a controlled atmosphere, such as an inert gas (e.g., nitrogen or argon), to prevent oxidation.

-

If studying oxidative degradation is the goal, use a controlled flow of air or oxygen.

-

-

Precise Temperature Control:

-

Use a calibrated oven or thermal analysis instrument (e.g., TGA or DSC) with a precise temperature controller.

-

Ensure a consistent heating rate across all experiments.

-

-

Sample Purity:

-

Ensure the starting material has a high purity, as impurities can act as catalysts or initiate degradation at lower temperatures.

-

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Cyanophenyl 4-propylbenzoate

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method, in line with ICH guidelines. The target degradation is typically in the range of 5-20%.

1. Acidic Hydrolysis: a. Dissolve 4-Cyanophenyl 4-propylbenzoate in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. b. Add an equal volume of 0.1 M hydrochloric acid. c. Heat the solution at 60°C and monitor the degradation over time (e.g., 2, 4, 8, 24 hours) by HPLC.

2. Basic Hydrolysis: a. Dissolve 4-Cyanophenyl 4-propylbenzoate in a suitable organic solvent at 1 mg/mL. b. Add an equal volume of 0.1 M sodium hydroxide. c. Keep the solution at room temperature and monitor the degradation over time by HPLC. Basic hydrolysis is typically much faster than acidic hydrolysis.

3. Oxidative Degradation: a. Dissolve 4-Cyanophenyl 4-propylbenzoate in a suitable organic solvent at 1 mg/mL. b. Add an equal volume of 3% hydrogen peroxide. c. Keep the solution at room temperature and monitor the degradation over time by HPLC.

4. Thermal Degradation: a. Place a known amount of the solid compound in a vial. b. Heat the vial in a calibrated oven at a temperature below its melting point (e.g., 80°C). c. At various time points, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

5. Photodegradation: a. Dissolve 4-Cyanophenyl 4-propylbenzoate in a suitable solvent at 1 mg/mL in a quartz cuvette or a UV-transparent vial. b. Expose the sample to a controlled UV light source (e.g., 254 nm or 365 nm) in a photostability chamber. c. Monitor the degradation over time by HPLC. A control sample should be kept in the dark at the same temperature.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate 4-Cyanophenyl 4-propylbenzoate from its primary hydrolysis products, 4-cyanophenol and 4-propylbenzoic acid.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min, 40-90% B; 15-20 min, 90% B; 20-21 min, 90-40% B; 21-25 min, 40% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Visualizing Degradation Pathways and Workflows

Caption: Primary degradation pathways of 4-Cyanophenyl 4-propylbenzoate.

Caption: Workflow for investigating unexpected peaks in HPLC analysis.

References

-

Molecular understanding on ultraviolet photolytic degradation of cyano liquid crystal monomers. Journal of Hazardous Materials, 2024. [Link]

-

Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC, NIH. [Link]

-

4-Cyanophenyl 4-(3-butenyloxy)benzoate | C18H15NO3 | CID 600247. PubChem. [Link]

-

Molecular understanding on ultraviolet photolytic degradation of cyano liquid crystal monomers. PubMed, 2024. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-Cyanophenyl 4-propylbenzoate and 4-Cyanophenyl 4-heptylbenzoate: A Guide for Researchers

In the realm of materials science, particularly in the development of liquid crystal displays (LCDs), the 4-cyanophenyl 4-alkylbenzoate homologous series stands out for its significant contributions. These calamitic (rod-shaped) liquid crystals are foundational components in many nematic mixtures due to their pronounced positive dielectric anisotropy, a direct result of the strong dipole moment of the terminal cyano (-C≡N) group.[1] This guide provides an in-depth comparative analysis of two key members of this series: 4-Cyanophenyl 4-propylbenzoate and 4-Cyanophenyl 4-heptylbenzoate. By examining their structural differences and the resulting impact on their physicochemical and liquid crystalline properties, we aim to provide researchers, scientists, and drug development professionals with actionable insights for material selection and formulation.

The primary distinction between these two molecules lies in the length of the flexible alkyl chain (R) attached to the benzoate core: a propyl (-C₃H₇) group versus a heptyl (-C₇H₁₅) group. This seemingly minor variation in four methylene units precipitates significant changes in intermolecular forces, profoundly influencing their thermal behavior, mesophase stability, and ultimately, their performance in electro-optical applications.

Molecular Structure and Physicochemical Properties

The molecular architecture of these compounds consists of a rigid core composed of two phenyl rings linked by an ester group, a polar cyano group at one end, and a nonpolar alkyl chain at the other. This anisotropic shape is a prerequisite for the formation of liquid crystal phases.

Caption: Chemical structures of the propyl (left) and heptyl (right) variants.

The extension of the alkyl chain from propyl to heptyl increases the molecule's aspect ratio and enhances the anisotropic van der Waals interactions between molecules. This directly influences their bulk properties, as summarized below.

| Property | 4-Cyanophenyl 4-propylbenzoate | 4-Cyanophenyl 4-heptylbenzoate |

| CAS Number | 56131-49-8[2] | 38690-76-5[3] |

| Molecular Formula | C₁₇H₁₅NO₂[4] | C₂₁H₂₃NO₂[5] |

| Molecular Weight | 265.31 g/mol [4] | 321.41 g/mol [5][6] |

| Appearance | White powder/crystal | White to light yellow powder/crystal[5] |

| Melting Point | 101-103 °C[4] | 44-45 °C[3][5] |

Comparative Analysis of Liquid Crystalline Behavior

The defining characteristic of these compounds is their ability to form a nematic liquid crystal phase. In this mesophase, the molecules exhibit long-range orientational order, aligning their long axes roughly parallel to a common director, but lack long-range positional order, allowing them to flow like a liquid.[7][8]

Phase Transition Temperatures and Mesophase Stability

The stability of the nematic phase is dictated by the balance of intermolecular forces. The longer heptyl chain in 4-cyanophenyl 4-heptylbenzoate leads to stronger anisotropic dispersion forces, which favors the ordered liquid crystalline state over the disordered isotropic liquid.

| Transition | 4-Cyanophenyl 4-propylbenzoate | 4-Cyanophenyl 4-heptylbenzoate |

| Crystal to Nematic (T_CN) | ~101 °C | 44 °C |

| Nematic to Isotropic (T_NI) / Clearing Point | Not specified, monotropic behavior suggested[1] | 56.5 °C |

Note: The propyl variant is reported to have a monotropic nematic phase, meaning the nematic phase is only observed upon cooling from the isotropic liquid state, below the crystalline melting point. The heptyl variant exhibits an enantiotropic nematic phase, which is stable on both heating and cooling.

The lower melting point of the heptyl variant is a common, though not universal, trend in homologous series. The longer, more flexible alkyl chain can disrupt efficient crystal packing, thereby lowering the energy required to transition from the solid crystal to a more fluid state. Conversely, the increased chain length enhances the overall molecular anisotropy, leading to a higher clearing point and a wider nematic range (T_NI - T_CN). This broader stable nematic range is often a desirable characteristic for practical applications, as it allows devices to operate over a wider range of temperatures.[2]

Anisotropic Properties

Dielectric Anisotropy (Δε): The large dipole moment of the cyano group, aligned with the long molecular axis, results in a strong positive dielectric anisotropy (Δε = ε_parallel - ε_perpendicular > 0). This property is the cornerstone of the twisted nematic (TN) effect in LCDs, allowing the liquid crystal director to be switched by an external electric field. While specific values for these individual compounds are often proprietary or reported within mixture data, the dielectric anisotropy of 4-cyanophenyl 4'-n-propylbenzoate has been determined to be 29.6 when dissolved in a nematic mixture.[1] The addition of four methylene groups in the heptyl variant is expected to have a minor diluting effect on the polarizability per unit volume, potentially leading to a slightly lower Δε compared to the propyl variant, though the overall value remains strongly positive.

Optical Anisotropy (Birefringence, Δn): The π-electron systems of the phenyl rings are the primary contributors to the high birefringence (Δn = n_e - n_o) of these molecules. Birefringence is a measure of the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. The longer alkyl chain of the heptyl variant slightly increases the overall molecular length and polarizability anisotropy, which can lead to a marginally higher Δn. This property is critical for determining the thickness of a liquid crystal cell to achieve the desired phase retardation for light modulation.

Experimental Characterization Protocols

To empirically validate the properties of these materials, a suite of standard characterization techniques is employed. The causality behind these experimental choices is to systematically probe the thermal, structural, and optical properties that define the liquid crystal's performance.

Experimental Workflow

Caption: Workflow for the comprehensive characterization of liquid crystals.

Protocol 1: Differential Scanning Calorimetry (DSC)

-

Objective: To precisely determine the phase transition temperatures (melting and clearing points) and their associated enthalpy changes (ΔH).

-

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan. Seal the pan hermetically to prevent sublimation.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at a temperature well above its clearing point (e.g., 120 °C) for 5 minutes to erase any thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected crystallization point (e.g., 0 °C).

-

Heat the sample at the same controlled rate (10 °C/min) back to the starting temperature.

-

-

Data Analysis: The resulting heat flow vs. temperature plot will show endothermic peaks on heating corresponding to the crystal-to-nematic and nematic-to-isotropic transitions. The peak onset temperature is typically reported as the transition temperature, and the integrated peak area provides the enthalpy of the transition.

-

Protocol 2: Polarized Optical Microscopy (POM)

-

Objective: To visually identify the liquid crystal mesophases by observing their unique optical textures and to confirm the transition temperatures obtained from DSC.

-

Methodology:

-

Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

-

Heating and Observation: Mount the slide on a hot stage attached to a polarizing microscope. Heat the sample to its isotropic liquid phase.

-

Cooling and Texture Identification: Slowly cool the sample. As it transitions into the nematic phase, characteristic textures, such as the Schlieren texture with its dark brushes and point defects (disclinations), will appear.

-

Transition Point Confirmation: Note the temperatures at which these textural changes occur during both heating and cooling cycles and compare them with the DSC data.

-

Conclusion and Field Insights

The comparative analysis of 4-Cyanophenyl 4-propylbenzoate and 4-Cyanophenyl 4-heptylbenzoate reveals a classic structure-property relationship within a homologous series of liquid crystals.

-

4-Cyanophenyl 4-propylbenzoate , with its shorter alkyl chain, has a higher melting point and a monotropic nematic phase. Its primary value lies in its role as a component in eutectic mixtures.[2] When mixed with other liquid crystals, it can help to lower the overall melting point of the mixture while contributing its strong positive dielectric anisotropy, thereby reducing the threshold voltage required for switching.[1][2]

-

4-Cyanophenyl 4-heptylbenzoate exhibits a more practical profile as a standalone material due to its lower melting point and stable, enantiotropic nematic phase over a useful temperature range. The longer heptyl chain enhances the stability of the nematic phase, making it a valuable component for increasing the clearing point and widening the operational temperature range of liquid crystal mixtures.[2]

In practice, neither of these compounds is typically used alone in a device. Instead, they are masterfully blended into complex, multi-component eutectic mixtures. The choice between the propyl, heptyl, or other homologues depends on the specific target properties of the final mixture, such as the desired nematic range, viscosity, dielectric anisotropy, and birefringence. This comparative guide underscores the principle that subtle modifications in molecular structure provide the fine-tuning capability essential for designing next-generation liquid crystal materials for advanced display technologies.

References

-

Sasaki, M., Takeuchi, K., Sato, H., & Takatsu, H. (1984). Synthesis and Some Properties of 3-Fluoro-4-Cyanophenyl 4′-n-alkylbenzoates. Molecular Crystals and Liquid Crystals, 109(1-4), 169-178. [Link]

-

Chemical-Suppliers.com. (n.d.). Benzoic acid,4-heptyl-, 4-cyanophenyl ester. Retrieved January 24, 2026, from [Link]

-

GSRS. (n.d.). 4-CYANOPHENYL 4-HEPTYLBENZOATE. Retrieved January 24, 2026, from [Link]

-

MDPI. (2022). An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. Polymers, 14(16), 3293. [Link]

-

MDPI. (2023). Comprehensive Characterization of a Reference Ferroelectric Nematic Liquid Crystal Material. Crystals, 13(10), 1488. [Link]

- Google Patents. (n.d.). Biphenyl based liquid crystal compositions.

-

PubMed Central (PMC). (2021). Experimental and Computational Study of a Liquid Crystalline Dimesogen Exhibiting Nematic, Twist-Bend Nematic, Intercalated Smectic, and Soft Crystalline Mesophases. Crystals, 11(11), 1383. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. dakenchem.com [dakenchem.com]

- 3. 4-CYANOPHENYL 4-HEPTYLBENZOATE | 38690-76-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Benzoic acid,4-heptyl-, 4-cyanophenyl ester | CAS 38690-76-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

A Researcher's Guide to Cross-Validation of Experimental and Computational Data: The Case of 4-Cyanophenyl 4-propylbenzoate

For researchers, scientists, and professionals in drug development, the convergence of experimental data and computational modeling is paramount for accelerating material discovery and characterization. This guide provides an in-depth technical comparison of experimental and computational approaches for the liquid crystal, 4-Cyanophenyl 4-propylbenzoate. By presenting a framework for cross-validation, we aim to enhance the robustness of research findings and provide a deeper understanding of molecular behavior.

Introduction: The Rationale for Cross-Validation

4-Cyanophenyl 4-propylbenzoate is a rod-shaped molecule with a flexible propyl tail, a central biphenyl benzoate core, and a terminal cyano group, a structure conducive to forming stable nematic liquid crystal phases.[1] The strong dipole moment from the cyano group significantly influences the dielectric anisotropy, a key property for applications in display technologies.[2] Validating the predicted properties of such materials through experimental data is a critical step in materials science. It not only confirms the accuracy of computational models but also provides a more comprehensive understanding of the material's behavior under various conditions. This guide will walk you through the essential experimental techniques and computational simulations, highlighting the synergies and discrepancies between the two approaches.

Experimental Characterization: Unveiling Material Properties

The experimental investigation of 4-Cyanophenyl 4-propylbenzoate involves a suite of techniques to determine its thermal, structural, and spectroscopic properties.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To identify phase transition temperatures and their associated enthalpy changes.

Protocol:

-

A small sample (typically 1-5 mg) of 4-Cyanophenyl 4-propylbenzoate is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min) in a nitrogen atmosphere.

-

The heat flow to the sample is measured as a function of temperature. Exothermic and endothermic peaks in the thermogram indicate phase transitions.

Structural Analysis: Polarized Optical Microscopy (POM)